molecular formula C7H3ClINO B8229938 4-Chloro-2-iodofuro[2,3-b]pyridine

4-Chloro-2-iodofuro[2,3-b]pyridine

Cat. No.: B8229938
M. Wt: 279.46 g/mol
InChI Key: HLBTZKPLJLOLPX-UHFFFAOYSA-N
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Description

4-Chloro-2-iodofuro[2,3-b]pyridine is a halogenated fused heterocyclic compound featuring a pyridine ring fused with a furan ring at the [2,3-b] position. The molecule is substituted with chlorine at the 4-position and iodine at the 2-position of the pyridine core. This structural motif is significant in medicinal chemistry due to the electronic effects imparted by the halogens (Cl and I) and the fused oxygen-containing furan ring, which may enhance binding affinity in biological systems .

  • Furan ring closure in pyridine derivatives or pyridine ring closure in furan precursors .
  • Halogenation steps to introduce chloro and iodo groups, as seen in related compounds like 4-iodo-2H,3H-furo[2,3-b]pyridine (SMILES: C1COC2=NC=CC(=C21)I) .

Properties

IUPAC Name

4-chloro-2-iodofuro[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-5-1-2-10-7-4(5)3-6(9)11-7/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBTZKPLJLOLPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)C=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-iodofuro[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 4-chloro-2-iodoaniline as a starting material, which undergoes cyclization with a suitable reagent to form the furo[2,3-b]pyridine ring. The reaction conditions often include the use of a strong base, such as sodium hydride, and a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, is common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-iodofuro[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furo[2,3-b]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature of the substituents introduced .

Mechanism of Action

The mechanism of action of 4-Chloro-2-iodofuro[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to therapeutic effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby disrupting a disease-related pathway . The exact molecular pathways involved depend on the specific biological target and the nature of the substituents on the furo[2,3-b]pyridine ring .

Comparison with Similar Compounds

Comparison with Structural Analogues

Furo[2,3-b]pyridine Derivatives

4-Iodo-2H,3H-furo[2,3-b]pyridine (CID 86726674)
  • Structure : Features a dihydrofuran ring fused to pyridine, with iodine at the 4-position.
  • Key Differences : Lacks the chloro substituent and has a partially saturated furan ring, which may reduce aromaticity compared to the fully unsaturated target compound.
  • Synthesis : Derived from halogenation of the pyridine core, as indicated by its SMILES and InChI data .
Other Halogenated Furopyridines
  • Substituent Effects : The positions of halogens significantly influence reactivity. For example, 4-Chloro-2-hydroxypyridine (m.p. 184°C) and 2,4-dichloropyridine (b.p. 184°C) demonstrate that chloro groups enhance thermal stability compared to hydroxyl or iodine substituents .

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines replace the furan oxygen with sulfur, altering electronic properties and synthetic routes:

  • Synthesis: Requires α-halo carbonyl compounds (e.g., α-halo ketones) for intramolecular cyclization, as demonstrated in the synthesis of thieno[2,3-b]pyridines with adenosine receptor affinity .
  • Biological Activity: Thieno derivatives exhibit distinct binding profiles; for instance, compounds with -CONH2 groups at the aryl position show enhanced cyclization efficiency due to reduced steric hindrance .
Parameter 4-Chloro-2-iodofuro[2,3-b]pyridine Thieno[2,3-b]pyridine
Heteroatom Oxygen (furan) Sulfur (thiophene)
Electron Density Higher electronegativity (O) Lower electronegativity (S)
Synthetic Method Furan/pyridine ring closure α-Halo carbonyl cyclization
Bioactivity Kinase inhibition (predicted) Adenosine receptor binding

Pyrrolo[2,3-b]pyridine Derivatives

Pyrrolo[2,3-b]pyridines feature a nitrogen-containing pyrrole ring fused to pyridine:

  • Example : 3-Chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine (A688011, similarity score 0.88 to the target compound) .
  • Applications : Pyrrolo derivatives are prominent in kinase inhibitor development (e.g., 3-(pyrazolyl)-1H-pyrrolo[2,3-b]pyridine derivatives as protein kinase inhibitors) .

Substituent Position and Halogen Effects

  • Chloro vs.
  • Position Sensitivity: In thieno[2,3-b]pyridines, substituents at the 5-position (e.g., 5-bromobenzofuran) influence spectral properties and synthetic yields .

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